molecular formula C44H2F28N4 B12324169 2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(pentafluorophenyl)porphyrin

2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(pentafluorophenyl)porphyrin

Cat. No.: B12324169
M. Wt: 1118.5 g/mol
InChI Key: YPQJLILOZYQHNR-UHFFFAOYSA-N
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Description

2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(pentafluorophenyl)porphyrin is a highly fluorinated porphyrin compound. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This specific compound is characterized by its extensive fluorination, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(pentafluorophenyl)porphyrin typically involves the reaction of appropriate precursors with pentafluorobenzaldehyde under controlled conditions. The process includes multiple steps, such as condensation reactions, cyclization, and purification . Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, and catalysts such as acids or bases. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(pentafluorophenyl)porphyrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to absorb light and transfer energy. In photodynamic therapy, for example, the compound absorbs light and generates reactive oxygen species, which can damage and kill cancer cells. The molecular targets and pathways involved include cellular components like membranes and proteins, which are affected by the generated reactive species .

Comparison with Similar Compounds

Compared to other porphyrins, 2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(pentafluorophenyl)porphyrin is unique due to its high degree of fluorination. This imparts greater stability, resistance to degradation, and unique electronic properties. Similar compounds include:

Properties

Molecular Formula

C44H2F28N4

Molecular Weight

1118.5 g/mol

IUPAC Name

2,3,7,8,12,13,17,18-octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C44H2F28N4/c45-9-1(10(46)18(54)25(61)17(9)53)5-37-29(65)31(67)39(73-37)6(2-11(47)19(55)26(62)20(56)12(2)48)41-33(69)35(71)43(75-41)8(4-15(51)23(59)28(64)24(60)16(4)52)44-36(72)34(70)42(76-44)7(40-32(68)30(66)38(5)74-40)3-13(49)21(57)27(63)22(58)14(3)50/h73,76H

InChI Key

YPQJLILOZYQHNR-UHFFFAOYSA-N

Canonical SMILES

C1(=C2C(=C(C(=C(C3=NC(=C(C4=C(C(=C(N4)C(=C5C(=C(C1=N5)F)F)C6=C(C(=C(C(=C6F)F)F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3F)F)C8=C(C(=C(C(=C8F)F)F)F)F)N2)F)F)C9=C(C(=C(C(=C9F)F)F)F)F

Origin of Product

United States

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